Pranlukast hemihydrate

Catalog No.
S003132
CAS No.
150821-03-7
M.F
C27H23N5O4
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pranlukast hemihydrate

CAS Number

150821-03-7

Product Name

Pranlukast hemihydrate

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

The exact mass of the compound Pranlukast hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmacokinetics in Children

Several studies have investigated the pharmacokinetics (absorption, distribution, metabolism, and excretion) of pranlukast hydrate in children. These studies aimed to understand how the drug behaves in the body of young patients compared to adults.

One study published in the journal Drug Metabolism and Disposition () assessed the pharmacokinetics of pranlukast hydrate in children with allergic rhinitis and bronchial asthma. The research found that children eliminated the drug faster than adults, suggesting that they may require different dosing regimens.

Another study, published in The Journal of Clinical Pharmacology, compared the pharmacokinetics of pranlukast hydrate dry syrup with a different formulation in healthy adult volunteers (). This research provided valuable data for understanding how different formulations might affect drug absorption.

These studies contribute to optimizing the use of pranlukast hydrate in pediatric patients with asthma and allergic rhinitis.

Efficacy in Pediatric Asthma

Clinical trials have evaluated the efficacy of pranlukast hydrate in managing asthma in children. A review article published in Dove Medical Press () summarized the findings of several studies. The review concluded that pranlukast hydrate effectively improved asthma control in children compared to placebo. Studies also demonstrated benefits in exercise-induced bronchospasm and overall health-related quality of life.

This research suggests that pranlukast hydrate can be a valuable treatment option for pediatric asthma.

Safety and Tolerability

The safety and tolerability of pranlukast hydrate in children have also been investigated. A prospective post-marketing surveillance study and a long-term follow-up study confirmed the safety and efficacy of pranlukast hydrate in infants younger than one year with bronchial asthma, as reported in the aforementioned review article by Dove Medical Press ().

Pranlukast hemihydrate is a pharmaceutical compound recognized as a cysteinyl leukotriene receptor-1 antagonist. It is primarily utilized in the treatment of asthma and allergic rhinitis by inhibiting bronchospasm induced by leukotrienes, particularly leukotriene D4. The chemical formula of Pranlukast hemihydrate is C54H48N10O912H2OC_{54}H_{48}N_{10}O_{9}\cdot \frac{1}{2}H_2O, with a molar mass of approximately 981.039 g/mol . This compound is often formulated as a hemihydrate to enhance its stability and bioavailability.

Pranlukast works by competitively binding to the CysLT1 receptor, preventing leukotrienes from activating the receptor and triggering inflammatory responses in the airways [, ]. This inhibition reduces airway smooth muscle contraction, mucus production, and edema, ultimately alleviating symptoms of asthma and allergic rhinitis [].

, primarily involving its interaction with cysteinyl leukotriene receptors. The mechanism of action includes the inhibition of leukotriene D4 binding to the CysLT1 receptor, leading to decreased airway edema, smooth muscle contraction, and mucus secretion . Additionally, the compound can participate in hydrolysis reactions due to the presence of functional groups that are susceptible to nucleophilic attack.

The biological activity of Pranlukast hemihydrate is centered on its role as an antagonist of cysteinyl leukotriene receptors. By blocking these receptors, it effectively reduces inflammatory responses associated with asthma and allergic conditions. Studies have also indicated potential anti-tubercular effects, suggesting that Pranlukast may inhibit Mycobacterium tuberculosis in experimental models . Furthermore, it has been noted for its low oral bioavailability and poor solubility in gastrointestinal fluids, which can limit its therapeutic efficacy .

The synthesis of Pranlukast hemihydrate involves multi-step organic synthesis techniques. The process typically includes:

  • Formation of the Core Structure: The synthesis begins with the creation of the chromone and tetrazole moieties, which are essential for the compound's biological activity.
  • Coupling Reactions: These intermediates are then coupled through amide bond formation to yield the final Pranlukast structure.
  • Crystallization: The product is crystallized in a hemihydrate form to improve stability and solubility characteristics .

Alternative methods may include solid-state transformations or modifications to enhance solubility and bioavailability .

Pranlukast hemihydrate is primarily used in:

  • Asthma Management: As a therapeutic agent for controlling asthma symptoms by preventing bronchoconstriction.
  • Allergic Rhinitis Treatment: Helping alleviate symptoms associated with seasonal allergies.
  • Potential Tuberculosis Treatment: Investigated for its inhibitory effects on Mycobacterium tuberculosis .

Pranlukast hemihydrate shares similarities with several other leukotriene receptor antagonists. Here are a few notable compounds:

Compound NameChemical StructureKey Features
MontelukastC27H35ClN2O2Widely used for asthma; once-daily dosing
ZafirlukastC24H23N3O4SSimilar mechanism; used for asthma management
BepotastineC22H25N3O5Antihistamine properties; used for allergic rhinitis

Uniqueness of Pranlukast Hemihydrate:

  • Pranlukast hemihydrate is distinguished by its specific receptor binding profile and potential additional applications in tuberculosis treatment, which are not commonly associated with other leukotriene antagonists .

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

481.17500423 g/mol

Monoisotopic Mass

481.17500423 g/mol

Heavy Atom Count

36

UNII

TB8Z891092

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an adjunct to the standard therapy of inhaled steroids with inhaled long- and/or short-acting beta-agonists.

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]

Pictograms

Irritant

Irritant

Other CAS

150821-03-7

Metabolism Metabolites

Hepatic

Wikipedia

Pranlukast

Dates

Last modified: 09-12-2023
[1]. Zhao R et al. Pranlukast attenuates hydrogen peroxide-induced necrosis in endothelial cells by inhibiting oxygen reactive species-mediated collapse of mitochondrial membrane potential. J Cardiovasc Pharmacol. 2011 Apr;57(4):479-88.
[2]. Sun T et al. Pranlukast, a novel binding ligand of human Raf1 kinase inhibitory protein. Biotechnol Lett. 2016 Aug;38(8):1375-80.
[3]. Nakamura Y et al. The effect of the leukotriene antagonist pranlukast on pediatric acute otitis media. Int J Pediatr Otorhinolaryngol. 2016 Aug;87:34-8.
[4]. Keam SJ et al. Pranlukast: a review of its use in the management of asthma. Drugs. 2003;63(10):991-1019.
[5]. Chu LS et al. Pranlukast reduces neutrophil but not macrophage/microglial accumulation in brain after focal cerebral ischemia in mice. Acta Pharmacol Sin. 2006 Mar;27(3):282-8.

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